Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a chloro substituent at position 4, a methyl group at position 5, a piperidine-containing side chain at position 2, and an ethoxycarbonyl group at position 4. Thienopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-3-22-16(21)13-10(2)12-14(17)18-11(19-15(12)23-13)9-20-7-5-4-6-8-20/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBVUALUJLHONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C16H20ClN3O2S
- Molecular Weight : 353.87 g/mol
- CAS Number : 851879-24-8
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and interaction with various biological targets. The presence of the piperidine moiety is particularly significant, as it is associated with a range of pharmacological effects, including anesthetic activity and modulation of glucose metabolism .
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to thieno[2,3-d]pyrimidines. This compound has shown promising results in inhibiting tumor cell proliferation. For instance, derivatives of thieno[2,3-d]pyrimidines have been evaluated for their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
2. Antibacterial Activity
The compound has also been assessed for antibacterial properties. Studies indicate that similar thieno[2,3-d]pyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves enzyme inhibition that disrupts bacterial cell wall synthesis or function .
3. Enzyme Inhibition
Enzyme inhibition assays reveal that this compound can inhibit acetylcholinesterase (AChE) and urease activities. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: Anticancer Evaluation
In a study published in MDPI, derivatives of thieno[2,3-d]pyrimidines were tested against human colon cancer cell lines (HCT 116). The results indicated that certain derivatives exhibited high anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antibacterial Screening
Another research effort focused on evaluating the antibacterial activity of synthesized thieno[2,3-d]pyrimidine compounds against a panel of bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their potent activity against resistant strains .
Data Summary Table
Scientific Research Applications
Biological Activities
Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate exhibits a range of biological activities primarily attributed to its ability to inhibit protein kinases involved in cell proliferation and survival. Notably, compounds in the thienopyrimidine class have shown efficacy in targeting:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of this receptor is crucial for developing therapies against various cancers, including breast and lung cancers.
Potential Applications
The applications of this compound span several domains:
- Cancer Therapy : Its ability to inhibit key signaling pathways makes it a candidate for developing targeted cancer therapies.
- Drug Development : The compound serves as a lead structure for synthesizing analogs with improved potency and selectivity against specific cancer types.
- Biochemical Research : Used in studies assessing the interactions between small molecules and protein targets, aiding in understanding cellular mechanisms.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : Demonstrated significant inhibition of cancer cell lines expressing high levels of EGFR.
- Animal Models : Showed promise in reducing tumor growth rates compared to control groups treated with standard chemotherapy agents.
These findings underscore the compound's potential as a therapeutic agent and warrant further investigation through clinical trials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with its analogs:
Substituent Variations at Position 4
- Chloro Group (Target Compound) : The chloro substituent at position 4 enhances electrophilicity, making it reactive toward nucleophilic substitution. This is critical for further functionalization, such as displacement with amines or thiols .
- Amino Group (Analog: Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate): Amino-substituted derivatives are intermediates for synthesizing ureido or thioureido derivatives. For example, ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (m.p. 170–172°C) exhibits improved solubility in polar solvents compared to chloro analogs .
- Morpholino Group (Analog: Ethyl 5-methyl-4-morpholino-2-(pyridin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylate): Morpholine substitution increases hydrophilicity and may enhance binding to ATP pockets in kinases. The morpholino analog in has a melting point (m.p.) of ~190°C, suggesting higher crystallinity than amino derivatives .
Substituent Variations at Position 2
- However, this may reduce solubility .
- 3-Nitrophenyl (Analog: Ethyl 5-methyl-4-morpholino-2-(3-nitrophenyl)thieno[2,3-d]pyrimidine-6-carboxylate): Electron-withdrawing groups like nitro improve stability but may require additional steps for reduction or functionalization .
Data Tables
Table 1. Physicochemical Properties of Selected Thienopyrimidines
Q & A
Q. What are the standard synthetic routes for Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, acid-mediated cyclocondensation of ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates with triethyl orthoformate (TEOF) yields analogous thienopyrimidine derivatives in 60–97% yields within 15–60 minutes . Earlier methods involve displacement of methylthio groups by amines in refluxing ethanol with sodium carbonate, as demonstrated in the synthesis of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving hydrogen bonding patterns and supramolecular interactions .
- NMR and IR spectroscopy : Used to confirm functional groups (e.g., ester carbonyl peaks at ~1700 cm⁻¹ in IR) and substituent positions (e.g., piperidinylmethyl protons in ¹H NMR) .
- Elemental analysis : Validates purity and molecular formula .
Q. How is the biological activity of this compound typically evaluated in preliminary studies?
In vitro assays such as antimicrobial activity testing (e.g., MIC determination against bacterial/fungal strains) and enzyme inhibition studies (e.g., dihydrofolate reductase inhibition) are common. Docking studies (e.g., TrmD protein targets) can rationalize activity trends .
Advanced Research Questions
Q. How can low reactivity of the ester group in this compound be addressed during functionalization?
The ester group’s low reactivity complicates direct nucleophilic substitution. Methodological solutions include:
- Peptide coupling reagents : Use HATU or EDCI/HOBt to convert the ester to reactive intermediates (e.g., acyl chlorides) for amide bond formation .
- Reductive amination : Employ sodium cyanoborohydride in pH-controlled conditions to introduce amine substituents without ester hydrolysis .
Q. What strategies optimize synthetic yields when introducing piperidinylmethyl substituents?
- Solvent selection : Refluxing ethanol or acetonitrile improves solubility and reaction kinetics .
- Catalysis : Aluminum chloride (AlCl₃) enhances electrophilic substitution at the 2-position of the thienopyrimidine core .
- Temperature control : Reactions at 65–70°C balance reactivity and side-product formation .
Q. How do computational models explain structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) and DFT calculations highlight:
- The piperidinylmethyl group’s role in enhancing lipophilicity and target binding (e.g., hydrophobic pockets in kinase or DHFR enzymes) .
- Chlorine at the 4-position stabilizes π-stacking interactions with aromatic residues in active sites .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, cell lines) to identify variability sources.
- Crystallographic validation : Confirm binding modes using co-crystal structures to resolve discrepancies between docking predictions and experimental IC₅₀ values .
- Dose-response curves : Use Hill slopes to assess cooperative effects or off-target interactions .
Methodological Considerations
Q. What are the limitations of SHELX software for resolving hydrogen-bonding networks in this compound?
While SHELXL is robust for small-molecule refinement, its handling of disordered solvent molecules or twinned crystals may require manual intervention. Complementary tools like Olex2 or PLATON are recommended for validating hydrogen-bonding graphs .
Q. How does the choice of oxidizing agent impact the synthesis of intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
